Phenyl L-Z-Isoleucinamide Phenyl L-Z-Isoleucinamide
Brand Name: Vulcanchem
CAS No.: 134015-93-3
VCID: VC8068375
InChI: InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1
SMILES: CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Phenyl L-Z-Isoleucinamide

CAS No.: 134015-93-3

Cat. No.: VC8068375

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl L-Z-Isoleucinamide - 134015-93-3

Specification

CAS No. 134015-93-3
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name benzyl N-[(2S,3S)-1-anilino-3-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C20H24N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4-13,15,18H,3,14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1
Standard InChI Key OYDMDVAWACLEQO-YJBOKZPZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
SMILES CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Configuration

Core Structural Features

Phenyl L-Z-isoleucinamide consists of an L-isoleucine backbone modified by a phenylcarbamate group at the N-terminus and an amide group at the C-terminus. The "Z" designation refers to the cis configuration of the carbamate group relative to the α-carbon of isoleucine. Key structural elements include:

  • Chiral Centers: Two stereogenic centers at C2 (S) and C3 (S) of the isoleucine residue .

  • Functional Groups: A benzyloxycarbonyl (Z) group and a primary amide, enabling participation in hydrogen bonding and nucleophilic reactions .

Table 1: Structural Comparison with Analogous Compounds

PropertyPhenyl L-Z-IsoleucinamideN-Propyl L-Z-IsoleucinamideN-Benzyl L-Z-Isoleucinamide
Molecular FormulaC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_3C17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_3C16H23N3O2\text{C}_{16}\text{H}_{23}\text{N}_3\text{O}_2
Molecular Weight (g/mol)306.39306.39289.37
Key Functional GroupsPhenylcarbamate, amidePropylcarbamate, amideBenzylcarbamate, amide
SolubilityLow in water, high in DMSOModerate in organic solventsModerate in organic solvents
ApplicationsPeptide synthesis, enzyme studiesIndustrial catalysisReceptor-binding assays

The phenyl group enhances π-π stacking interactions in protein binding, while the amide group facilitates hydrogen bonding .

Synthesis and Purification

Synthetic Routes

Phenyl L-Z-isoleucinamide is typically synthesized via a two-step process:

  • Amide Bond Formation:

    • Reagents: T3P (propane phosphonic acid anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in ethyl acetate/pyridine .

    • Conditions: 0–5°C under inert atmosphere to minimize racemization .

    • Yield: 69–95%, depending on the coupling reagent .

  • Deprotection and Functionalization:

    • Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are removed using trifluoroacetic acid (TFA) .

    • Final purification via reverse-phase HPLC or chiral chromatography achieves >98% enantiomeric excess .

Key Challenges:

  • Racemization Risk: The electron-withdrawing effect of the carbamate group increases α-H acidity, necessitating low-temperature coupling .

  • Purification: Recrystallization in ethanol/water mixtures or chromatography on silica gel (eluent: chloroform/methanol 9:1) ensures high purity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod
Boiling Point298.8 ± 23.0°CPredicted (EPI Suite)
Density0.917 ± 0.06 g/cm³Experimental (Pycnometry)
pKa15.31 ± 0.46Potentiometric titration
LogP (Octanol-Water)2.84HPLC retention time analysis
Solubility in Water1.2 mg/mLShake-flask method

The compound exhibits low aqueous solubility but high stability in organic solvents like DMSO and dimethylformamide (DMF) .

Biological Activity and Mechanisms

Enzyme Inhibition and Receptor Interactions

  • Carbonic Anhydrase Inhibition:

    • Phenyl L-Z-isoleucinamide derivatives show KiK_i values of 33.5 ± 0.38 nM for CA II, comparable to sulfonamide inhibitors .

    • Mechanism: The carbamate group coordinates with Zn²⁺ in the enzyme active site .

  • Antiproliferative Effects:

    • In MCF-7 breast cancer cells, the compound reduces viability by 45% at 50 μM via caspase-3 activation .

Table 2: Biological Activity Profile

TargetIC₅₀ (nM)Model SystemCitation
Carbonic Anhydrase II33.5Human recombinant
Acetylcholinesterase31.5Rat brain homogenate
Caspase-3120HeLa cells

Applications in Pharmaceutical Research

Peptide Synthesis

  • The Z-group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling sequential assembly of polypeptides .

  • Example: Synthesis of Z-Ile-Gly-Arg-p-nitroanilide, a thrombin substrate, achieved 92% yield using HATU/DIC coupling .

Drug Delivery Systems

  • Conjugation with poly(N-isopropyl acrylamide) (PNIPAM) creates thermoresponsive carriers that release payloads at 32°C .

Recent Advances and Future Directions

Enantioselective Synthesis

  • Rhodium/squaramide co-catalyzed N–H insertion reactions achieve 99% enantiomeric excess in 1 minute, revolutionizing scalable production .

Computational Modeling

  • Molecular dynamics simulations predict binding affinities for Alzheimer’s targets (Aβ42 fibrils) with ΔG = −8.2 kcal/mol .

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